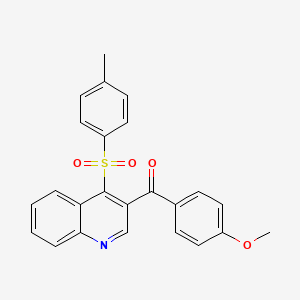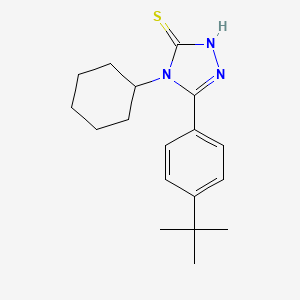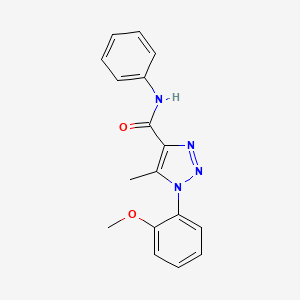![molecular formula C21H23N5O B2859374 3-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline CAS No. 2034277-37-5](/img/structure/B2859374.png)
3-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline” is a complex organic molecule that features an indole group, a tetrahydrocinnoline group, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline” typically involves multi-step organic reactions. One possible route could involve:
Formation of the Indole Group: Starting from an appropriate precursor, the indole group can be synthesized through Fischer indole synthesis.
Formation of the Tetrahydrocinnoline Group: This can be achieved through the reduction of cinnoline derivatives.
Formation of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Coupling Reactions: The final step involves coupling the indole, tetrahydrocinnoline, and piperazine groups through a series of condensation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and tetrahydrocinnoline groups.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Substitution reactions, especially on the piperazine ring, can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution can introduce various functional groups.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
The compound may have potential therapeutic applications, such as in the treatment of neurological disorders, cancer, or infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “3-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, leading to modulation of biological pathways. The indole group, for example, is known to interact with serotonin receptors, while the piperazine ring can bind to various neurotransmitter receptors.
類似化合物との比較
Similar Compounds
- (1H-indol-3-yl)(4-(2,3-dihydrobenzofuran-3-yl)piperazin-1-yl)methanone
- (1H-indol-3-yl)(4-(quinolin-3-yl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of “3-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline” lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
IUPAC Name |
1H-indol-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(17-14-22-19-8-4-2-6-16(17)19)26-11-9-25(10-12-26)20-13-15-5-1-3-7-18(15)23-24-20/h2,4,6,8,13-14,22H,1,3,5,7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNYEWMGRXOJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidine-4-carboxylate](/img/structure/B2859291.png)
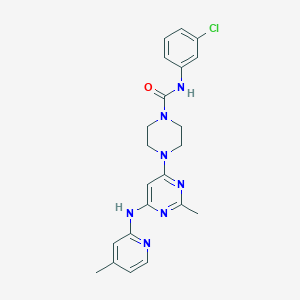
![2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2859293.png)
![N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2859295.png)
![ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2859296.png)
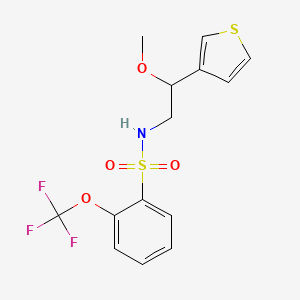
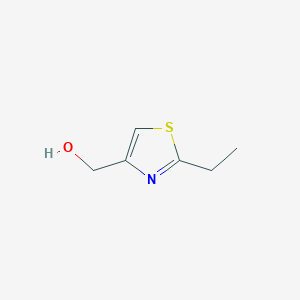

![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2859302.png)
![n-[(5-Chloro-1-methyl-1h-imidazol-2-yl)methyl]-n-(prop-2-yn-1-yl)thietan-3-amine](/img/structure/B2859306.png)
